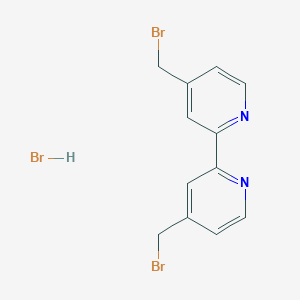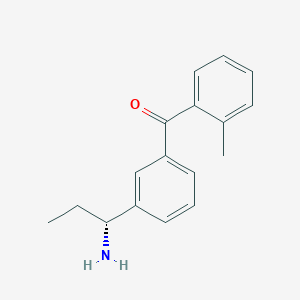
2,5,7-Trichloro-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,7-Trichloro-1,6-naphthyridine is a chlorinated derivative of 1,6-naphthyridine, a heterocyclic compound consisting of a fused ring system with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,7-Trichloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 5, and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5,7-Trichloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound, while reducing agents like lithium aluminum hydride can be used for reduction.
Major Products Formed:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
- Oxidation and reduction reactions produce different oxidation states of the compound, leading to a variety of derivatives.
Scientific Research Applications
2,5,7-Trichloro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,5,7-Trichloro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, disrupting biological pathways and exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
1,6-Naphthyridine: The parent compound without chlorination.
2,7-Dichloro-1,6-naphthyridine: A derivative with chlorine atoms at the 2 and 7 positions.
5,7-Dichloro-1,6-naphthyridine: A derivative with chlorine atoms at the 5 and 7 positions.
Uniqueness: 2,5,7-Trichloro-1,6-naphthyridine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and biological activity. The presence of three chlorine atoms at distinct positions can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in medicinal applications.
Properties
Molecular Formula |
C8H3Cl3N2 |
|---|---|
Molecular Weight |
233.5 g/mol |
IUPAC Name |
2,5,7-trichloro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3Cl3N2/c9-6-2-1-4-5(12-6)3-7(10)13-8(4)11/h1-3H |
InChI Key |
ZQAGHLYNFXZJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=CC(=NC(=C21)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


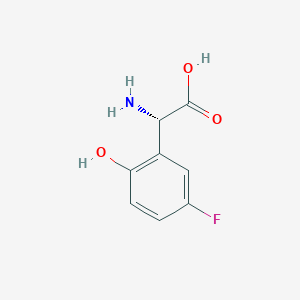
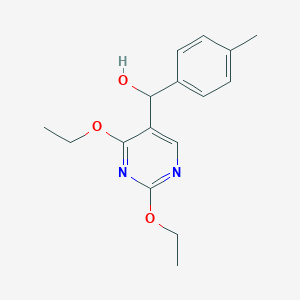
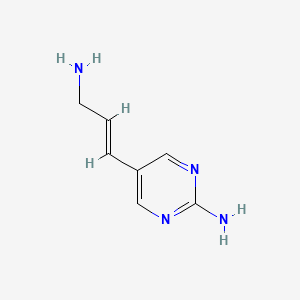
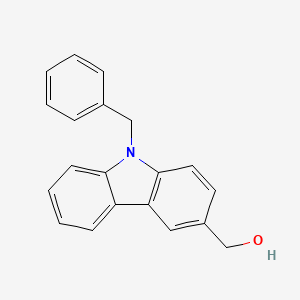
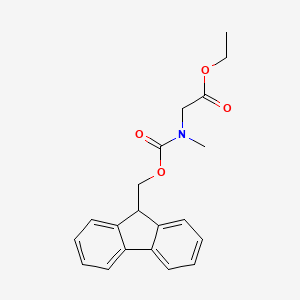
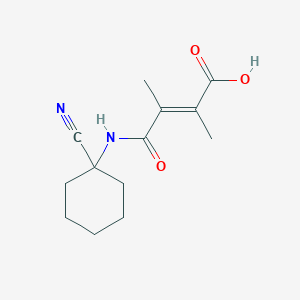
![(1S,2S,4S,6R,8S,11R,12S,16S)-2,16-dimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-one](/img/structure/B13112150.png)
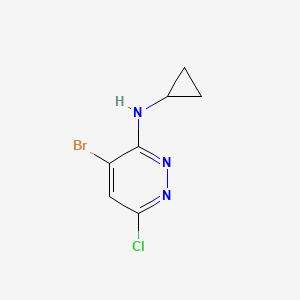
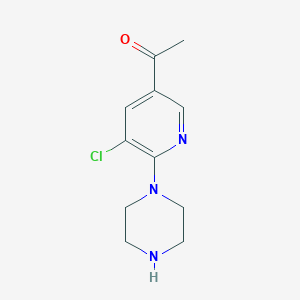
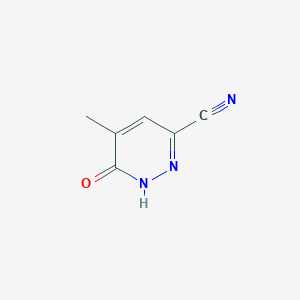
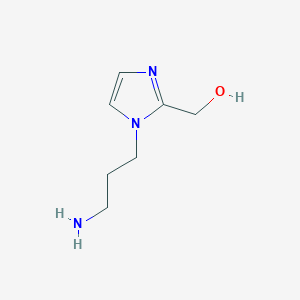
![2-{Imidazo[1,2-a]pyrazin-3-yl}ethan-1-ol](/img/structure/B13112185.png)
